1-(4-(Aminomethyl)phenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one

Description

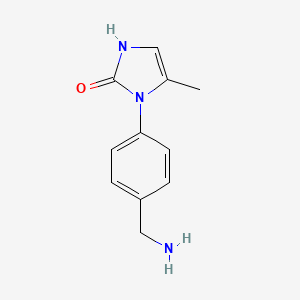

1-(4-(Aminomethyl)phenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound featuring an imidazolone core substituted with a 4-(aminomethyl)phenyl group at position 1 and a methyl group at position 3. This compound is cataloged as a primary amine derivative and has been studied in the context of synthetic chemistry and drug discovery .

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-[4-(aminomethyl)phenyl]-4-methyl-1H-imidazol-2-one |

InChI |

InChI=1S/C11H13N3O/c1-8-7-13-11(15)14(8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3,(H,13,15) |

InChI Key |

NWDFRLWFQBLBEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=O)N1C2=CC=C(C=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Aminomethyl)phenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(aminomethyl)benzaldehyde with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters can enhance the overall yield and reduce production costs. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Aminomethyl)phenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced imidazole compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and suitable solvents.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring. These derivatives can exhibit diverse chemical and physical properties, making them useful in different applications .

Scientific Research Applications

1-(4-(Aminomethyl)phenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)phenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-(aminomethyl)phenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one are best understood through comparison with analogous imidazolone and benzimidazole derivatives. Below is a detailed analysis:

Structural Analogues with Substituted Phenyl Groups

- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1) This compound shares a substituted phenyl group at position 4 of the imidazole ring but differs in substituents: a chloromethyl group (instead of aminomethyl), a nitro group at position 5, and two methyl groups. The nitro and chlorine substituents increase electrophilicity and reduce solubility compared to the aminomethyl group in the target compound. Synthesis involves chlorination with SOCl₂, highlighting divergent reactivity pathways .

5-Ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one

Here, the imidazolone core is substituted with ethyl, methylphenyl, and sulfonyl groups. The sulfonyl moiety enhances metabolic stability but reduces nucleophilicity. Unlike the target compound, this derivative lacks a primary amine, limiting its utility in applications requiring amine-specific conjugation .

Benzimidazole Derivatives

6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a–f)

These benzimidazoles incorporate fused aromatic systems and halogen substituents (e.g., fluorine). The benzo[d][1,3]dioxole group enhances π-π stacking interactions, while fluorine increases electronegativity. However, the absence of an imidazolone ring reduces hydrogen-bonding capacity compared to the target compound .- 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives These derivatives feature a sulfonyl group, which improves stability against oxidation.

Functional Group Variations

- 5-[4-(Trifluoromethoxy)phenyl]-1H-imidazole The trifluoromethoxy group introduces strong electron-withdrawing effects and lipophilicity, contrasting with the electron-donating aminomethyl group in the target compound. Such differences significantly alter pharmacokinetic properties, such as membrane permeability and metabolic clearance .

1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole

This compound combines sulfonyl, nitro, and methoxy groups, resulting in high chemical stability but low aqueous solubility. The absence of a primary amine limits its use in applications requiring nucleophilic reactivity .

Comparative Data Table

Research Findings and Implications

- Reactivity : The primary amine in the target compound enables facile conjugation (e.g., amide bond formation), whereas sulfonyl or nitro analogues require harsher conditions for derivatization .

- Solubility: The aminomethyl group enhances aqueous solubility compared to halogenated or sulfonated derivatives, making the target compound more suitable for biological assays .

Biological Activity

The compound 1-(4-(Aminomethyl)phenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one , often referred to as a substituted imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H14N4O

- Molecular Weight : 218.25 g/mol

This compound features an imidazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain substituted imidazoles can inhibit the growth of various bacteria and fungi. The specific compound discussed here has demonstrated similar properties in preliminary assays.

Anti-inflammatory Effects

Imidazole derivatives have been investigated for their anti-inflammatory effects. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes involved in inflammatory pathways. For example, it has shown potential as an inhibitor of lipoxygenases (ALOX15), which are implicated in various inflammatory diseases. In silico docking studies revealed that the compound can effectively bind to the active site of ALOX15, suggesting a mechanism of action through competitive inhibition.

Study 1: Inhibition of ALOX15

A recent study focused on the inhibition of ALOX15 by various imidazole derivatives, including our compound of interest. The results indicated an IC50 value of approximately 0.025 µM for the compound against ALOX15, showcasing its potency compared to other tested derivatives .

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.025 |

| Reference Compound | 0.010 |

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating moderate antibacterial activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the imidazole ring can enhance potency and selectivity. For instance:

- Substitution at the 4-position : The presence of an aminomethyl group at this position has been linked to increased binding affinity to target enzymes.

- Methylation at the 5-position : This modification appears to stabilize the molecule and may contribute to its overall biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.